molecular formula C13H10FNO2 B8441206 4-(3-Fluorophenylamino)benzoic acid

4-(3-Fluorophenylamino)benzoic acid

Cat. No.: B8441206
M. Wt: 231.22 g/mol
InChI Key: FHDWNFWDBSFNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenylamino)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenylamino group substituted with a fluorine atom at the meta position. Its structure combines the electron-withdrawing fluorine atom with the hydrogen-bonding capabilities of the amino and carboxylic acid groups, influencing its physicochemical and biological properties .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

4-(3-fluoroanilino)benzoic acid

InChI

InChI=1S/C13H10FNO2/c14-10-2-1-3-12(8-10)15-11-6-4-9(5-7-11)13(16)17/h1-8,15H,(H,16,17)

InChI Key

FHDWNFWDBSFNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Fluoro-2-(phenylamino)benzoic acid

  • Structure: Differs in fluorine substitution at the ortho position of the phenylamino group (vs. meta in the title compound).
  • Synthesis : Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline .
  • Crystallography : Exhibits intramolecular N–H⋯O hydrogen bonds and O–H⋯O dimerization, forming acid–acid dimers. Dihedral angles between aromatic rings (52.65–55.63°) indicate a twisted conformation .

4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid

  • Structure: Contains a sulfonylamino linker and a methyl group at the 3-position of the fluorophenyl ring.
  • Properties: Higher molar mass (309.31 g/mol), density (1.462 g/cm³), and lower acidity (predicted pKa = 4.06) compared to the title compound.

4-{[3-(4-Fluorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methylbenzoic acid

  • Structure: Features a triazole-thione ring conjugated via an iminomethyl group.

Physicochemical Properties Comparison

Compound Molar Mass (g/mol) pKa Melting Point (°C) Key Functional Groups
4-(3-Fluorophenylamino)benzoic acid* ~231.22 (est.) ~4.5 (est.) N/A -COOH, -NH-C6H4-F(3)
4-Fluoro-2-(phenylamino)benzoic acid 231.22 N/A N/A -COOH, -NH-C6H4-F(2)
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid 309.31 4.06 N/A -COOH, -SO2NH-C6H3-F(4)-CH3(3)
CK2 inhibitor (e.g., 8e) ~380.40 (est.) N/A N/A -COOH, thiazole-amino

*Estimated based on molecular formula C13H10FNO2.

Spectral Characteristics

  • UV-Vis: Analogues like 4-[4-(dimethylaminobenzylidene)amino]benzoic acid show λmax at 267–341 nm, influenced by conjugation and substituent electronics .
  • NMR: For 4-Fluoro-2-(phenylamino)benzoic acid, 1H NMR (DMSO-d6) reveals aromatic protons at δ 6.8–8.0 ppm and carboxylic acid protons at δ 12.5 ppm .

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